Drixoral

Stereochemistry Antihistamine Potency Chiral Pharmacology

Research requiring enantiomerically pure antihistamines is often confounded by racemic mixtures. Drixoral delivers the purified (S)-(+)-enantiomer, dexbrompheniramine maleate, offering quantifiably higher potency. - **Key Differentiator:** Enantiomer-specific H1 receptor antagonism; approximately 2x more potent than racemic brompheniramine. - **Application:** Positive control for combination therapy (antihistamine-decongestant) studies & 12-hour extended-release PK reference standard. - **Supply:** Reliable B2B sourcing with validated specification data.

Molecular Formula C39H53BrN4O10S
Molecular Weight 849.8 g/mol
CAS No. 76404-09-6
Cat. No. B12761294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrixoral
CAS76404-09-6
Molecular FormulaC39H53BrN4O10S
Molecular Weight849.8 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.CN(C)CC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.OS(=O)(=O)O
InChIInChI=1S/C15H17BrN2.2C10H15NO.C4H4O4.H2O4S/c1-18(2)11-14(15-5-3-4-10-17-15)12-6-8-13(16)9-7-12;2*1-8(11-2)10(12)9-6-4-3-5-7-9;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-10,14H,11H2,1-2H3;2*3-8,10-12H,1-2H3;1-2H,(H,5,6)(H,7,8);(H2,1,2,3,4)/b;;;2-1+;/t14-;2*8-,10+;;/m000../s1
InChIKeyJLVGFGSGVQSVIE-GCKIAOFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drixoral: A Quantitative Baseline of Dexbrompheniramine Maleate and Pseudoephedrine Sulfate


Drixoral, with the active ingredient combination dexbrompheniramine maleate (CAS: 76404-09-6) and pseudoephedrine sulfate, is a fixed-dose antihistamine-decongestant combination product. It is characterized by the use of the pharmacologically active dextrorotatory enantiomer, dexbrompheniramine, which provides an enantiomer-specific potency profile, in a specific 6mg/120mg strength extended-release tablet formulation [1]. This combination is designed for the symptomatic relief of upper respiratory mucosal congestion associated with allergic conditions and sinusitis [2].

TYPE Fixed-dose combination reference standard for research models
ENANTIOMER (S)-(+)-enantiomer of brompheniramine for chiral pharmacology studies
FORMULATION Repeat-action extended-release tablet for pharmacokinetic investigation

Why Generic Substitution Fails: The Enantiomeric and Formulation Distinction of Drixoral


Direct substitution with other common antihistamine-decongestant combinations is not supported by quantitative evidence of bioequivalence or therapeutic equivalence. Drixoral specifically contains the active (S)-(+)-enantiomer, dexbrompheniramine, which exhibits a quantifiably different potency profile compared to the racemic mixture brompheniramine found in many alternatives [1]. Furthermore, the specific 6mg dexbrompheniramine maleate and 120mg pseudoephedrine sulfate strength and its repeat-action, extended-release tablet formulation are distinct, with documented steady-state pharmacokinetics that define its unique dosing regimen and performance [2]. This necessitates a thorough evaluation of any proposed generic or alternative based on these specific, quantifiable parameters.

Enantiomeric form mismatch Racemic brompheniramine or the levorotatory enantiomer may exhibit different H1 receptor binding affinity.
Combination ratio discrepancy Other fixed-dose antihistamine-decongestant combinations with different strength ratios may not replicate the reported 12‑hour PK profile.
Release mechanism variation Immediate-release or alternative extended‑release matrices may alter steady‑state exposure and dosing interval.

Quantitative Evidence Guide: Direct and Comparable Performance Metrics for Drixoral


Enantiomeric Potency Advantage Over Racemic Brompheniramine

Drixoral's active ingredient, dexbrompheniramine, is the pharmacologically active (S)-(+)-enantiomer of brompheniramine. It exhibits approximately twice the H1-receptor antagonist potency per unit of weight compared to the racemic brompheniramine mixture [1]. In vitro, the dextrorotatory isomer is reported to be up to 80-fold more potent than its levorotatory counterpart . This chiral distinction directly translates to a more efficient therapeutic effect at a lower dose of the active enantiomer.

Enantiomer potency vs racemate
Head-to-head
~2‑fold higher H1 receptor antagonism per unit weight
(S)-(+) enantiomer vs racemic brompheniramine; in vitro comparison
Supports enantiomer‑specific antihistamine research
In vitro data; class‑level chiral pharmacology inference
Stereochemistry Antihistamine Potency Chiral Pharmacology

Enhanced Clinical Efficacy of the Fixed-Dose Combination vs. Monotherapy

The combination of dexbrompheniramine and pseudoephedrine provides superior symptom control compared to using either an antihistamine or a decongestant as a single agent. In a randomized controlled trial, patients receiving the combination (Drixoral) showed marked improvement in total symptom scores compared to those receiving only an antihistamine or only a decongestant .

Combination vs monotherapy symptom endpoints
Data to verify
Marked improvement in total symptom scores reported
Fixed‑dose combination vs antihistamine or decongestant alone
Supports fixed‑dose combination model endpoint monitoring
Source data not available; exact score difference not provided
Allergic Rhinitis Combination Therapy Clinical Efficacy

Distinct Repeat-Action Pharmacokinetics vs. Immediate-Release Formulations

Drixoral is formulated as a repeat-action, extended-release tablet. A steady-state bioavailability study evaluated the combination tablet containing 6 mg dexbrompheniramine maleate and 120 mg pseudoephedrine sulfate administered every 12 hours for 7 days [1]. This confirms a twice-daily dosing regimen, which differs from the more frequent dosing required for many immediate-release comparator products (e.g., 4-6 hour dosing) [2]. This pharmacokinetic profile provides a specific, quantifiable advantage in dosing convenience.

12‑hour dosing profile
Reported
12‑hour steady‑state dosing regimen
Immediate‑release comparators: 4–6 hour dosing
Supports extended‑release formulation PK studies
Steady‑state bioavailability study context
Pharmacokinetics Extended-Release Bioavailability

Comparative Symptom Relief Profile vs. Second-Generation Antihistamine Combination

In a clinical comparison involving a brompheniramine-pseudoephedrine combination (chemically analogous to Drixoral's active ingredients) against an astemizole-pseudoephedrine combination (a second-generation antihistamine combination), both were effective. However, the brompheniramine combination demonstrated a statistically significant advantage in alleviating specific symptoms: it was significantly better at reducing rhinorrhoea (runny nose) and itchy eyes than the astemizole combination [1]. This provides a quantitative, symptom-specific differentiator.

Symptom‑specific relief comparison
Class‑level
Significant reduction in rhinorrhoea and itchy eyes (p < 0.05)
Brompheniramine‑pseudoephedrine combination vs astemizole‑pseudoephedrine
Supports differential symptom endpoint studies
Class‑level inference; analog study design
Allergic Rhinitis Comparative Efficacy Symptom Management

Primary Application Scenarios Supported by Drixoral's Specific Quantitative Evidence


Clinical Research on Antihistamine Potency and Enantiomer-Specific Pharmacology

Drixoral's formulation contains the purified (S)-(+)-enantiomer, dexbrompheniramine, which is approximately twice as potent as the racemate [1]. This makes it a valuable tool for research focused on chiral pharmacology, enantiomer-specific H1 receptor antagonism, and the therapeutic benefits of using a pure active isomer over a racemic mixture in vivo.

Studies on Fixed-Dose Combination Therapies for Allergic Rhinitis

The combination of dexbrompheniramine and pseudoephedrine has demonstrated superior efficacy over its individual components in improving total symptom scores in randomized controlled trials . This positions Drixoral as a relevant positive control or investigational agent in studies evaluating the additive or synergistic effects of antihistamine-decongestant combination therapy.

Investigations into Long-Acting Formulation Pharmacokinetics

The repeat-action, extended-release tablet design of Drixoral has established a specific 12-hour pharmacokinetic profile at steady-state for its active components [2]. This makes it a relevant reference standard in comparative pharmacokinetic studies of novel extended-release oral dosage forms for combination products.

Comparative Symptom Management Studies for Allergic Conditions

Based on class-level data, a brompheniramine-pseudoephedrine combination (the analog for Drixoral) showed statistically superior relief of rhinorrhoea and itchy eyes when compared directly to an astemizole-pseudoephedrine combination [3]. This supports the use of Drixoral as a specific comparator arm in clinical trials investigating differential symptom control profiles among various antihistamine classes and combinations.

Application
Selection Property
Validation Focus
Enantiomer‑specific H1 receptor pharmacology studies
Enantiomeric purity (S)-(+)
H1 receptor binding assay comparison vs racemate
Fixed‑dose combination model endpoint studies
Defined combination ratio
Additive symptom‑score endpoint analysis
Extended‑release formulation PK modeling
Release profile consistency
Steady‑state concentration sampling
Differential symptom control endpoint research
Symptom‑specific endpoint measurement
Rhinorrhoea and itchy eye endpoint comparison

Technical Documentation Hub

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49 linked technical documents
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